1-Chloro-2-isopropoxy-4-nitrobenzene
Overview
Description
1-Chloro-2-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3 . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated benzene is then subjected to chlorination, where chlorine gas is introduced in the presence of a catalyst such as ferric chloride.
Isopropoxylation: Finally, the chlorinated nitrobenzene undergoes isopropoxylation, where an isopropoxy group is introduced using isopropanol in the presence of a base like sodium hydroxide.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-isopropoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-isopropoxy-4-nitrobenzene involves its interaction with molecular targets and pathways. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-Chloro-2-isopropoxy-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: Lacks the isopropoxy group, making it less soluble in organic solvents.
2-Chloro-4-nitroanisole: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
1-Chloro-2,4-dinitrobenzene: Has an additional nitro group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-4-nitro-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLSNHQKFSBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512215 | |
Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76464-51-2 | |
Record name | 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76464-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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